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Compound of Interest

Compound Name: (1H-Indol-3-yl)-1-propanamine

Cat. No.: B1294736

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-
Indol-3-yl)-1-propanamine (CAS No: 6245-89-2; Molecular Formula: C11H14Nz2). Due to the
limited availability of published experimental spectra for this specific compound, this document
presents predicted data based on the analysis of structurally related compounds and
established spectroscopic principles. This guide also includes detailed experimental protocols
for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, which are crucial for the characterization of such molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (1H-Indol-3-yl)-1-
propanamine. These predictions are derived from the known spectral characteristics of the
indole nucleus and the propanamine side chain, drawing parallels from similar structures.

Table 1: Predicted *"H NMR Spectroscopic Data

Solvent: CDCls, Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~8.10 brs 1H N-H (Indole)

~7.65 d 1H Ar-H (H-4)

~7.35 d 1H Ar-H (H-7)

~7.20 t 1H Ar-H (H-6)

~7.10 t 1H Ar-H (H-5)

~7.00 s 1H Ar-H (H-2)

~2.80 t 2H -CH:- (a to indole)

~2.70 t 2H -CHa- (a to NH2)

190 quintet oH -CH:- (B to indole and
NH2)

~1.50 brs 2H -NH:2

Table 2: Predicted **C NMR Spectroscopic Data

Solvent: CDCIs, Reference: CDCls at 77.16 ppm
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Chemical Shift (6, ppm) Assignment
~136.5 C-7a

~127.0 C-3a

~122.5 C-2

~122.0 C-6

~119.5 C-5

~119.0 C-4

~113.0 C-3

~111.0 C-7

~42.0 C (o to NH2)
~34.0 C (B to indole and NH2)
~25.0 C (o to indole)

ble 3: licted IR < :

Wavenumber (cm~?) Intensity Assignment

3400-3300 Medium, Broad N-H stretch (indole and amine)
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)

~1620, 1450 Medium C=C stretch (aromatic)

~1580 Medium N-H bend (amine)

C-H bend (ortho-disubstituted

~740 Strong
benzene)

Table 4: Predicted Mass Spectrometry Data (Electron
lonization - EIl)
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miz Relative Intensity (%) Assighment
174 High [M]* (Molecular lon)
) [M - CH2CH2NH2]* (Tropylium-
130 Very High o
like ion, base peak)
144 Medium [M - CH2NH2]*
44 Medium [CH2CH2NHz]*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above. These protocols are generalized for organic compounds and may require optimization
for specific samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
» Weigh approximately 5-10 mg of the solid sample of (1H-Indol-3-yl)-1-propanamine.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds, or CD3OD) in a clean, dry NMR tube.

e Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing
the chemical shifts to 0.00 ppm.

2. 'H NMR Spectroscopy:

e The *H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.
o A standard single-pulse experiment is typically used.

o Key parameters to set include:

o Number of scans: 16 to 64, depending on the sample concentration.
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o Relaxation delay (d1): 1-2 seconds to ensure full relaxation of protons.
o Acquisition time: 2-4 seconds to obtain good resolution.

o Spectral width: Arange of -2 to 12 ppm is generally sufficient for most organic molecules.

e The Free Induction Decay (FID) signal is processed using a Fourier transform to obtain the
frequency-domain spectrum. Phasing and baseline correction are then applied.

3. 13C NMR Spectroscopy:

e The 13C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100
MHz for a 400 MHz instrument.

o A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to
single lines for each unique carbon atom.

o Key parameters to set include:
o Number of scans: 256 to 1024 or more, due to the low natural abundance of 3C.
o Relaxation delay (d1): 2-5 seconds.
o Spectral width: A range of 0 to 220 ppm is standard.

e The FID is processed similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.

e Place a small amount of the solid sample directly onto the ATR crystal.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.
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2.

Data Acquisition (FT-IR):

A background spectrum of the empty, clean ATR crystal is recorded first. This will be
automatically subtracted from the sample spectrum.

The sample spectrum is then acquired.

Key parameters include:

o Spectral range: Typically 4000 to 400 cm~1.

o Number of scans: 16 to 32 scans are usually sufficient for a good signal-to-noise ratio.

o Resolution: 4 cm~1 is standard for routine analysis.

Mass Spectrometry (MS)

1.

Sample Preparation (Electron lonization - El):

For direct infusion, dissolve a small amount of the sample (typically <1 mg/mL) in a volatile
organic solvent (e.g., methanol or acetonitrile).

For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a more dilute
solution (e.g., 10-100 pg/mL) in an appropriate solvent.

. Data Acquisition (EI-MS):

The sample is introduced into the ion source, where it is vaporized and bombarded with a
high-energy electron beam (typically 70 eV).

This causes ionization and fragmentation of the molecule.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion.

The mass spectrum is a plot of relative ion abundance versus m/z.
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Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound.
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Click to download full resolution via product page

General workflow for spectroscopic analysis of an organic compound.

 To cite this document: BenchChem. [Spectroscopic Profile of (1H-Indol-3-yl)-1-propanamine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294736#spectroscopic-data-of-1h-indol-3-yl-1-
propanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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